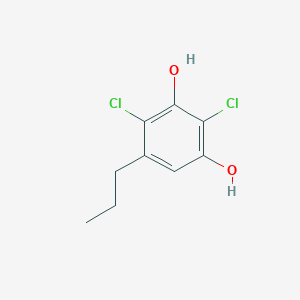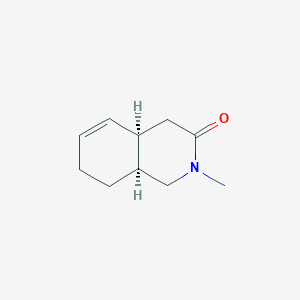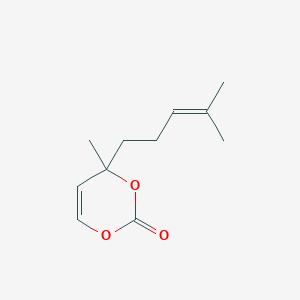![molecular formula C31H35NO2 B14400045 2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 87686-90-6](/img/structure/B14400045.png)
2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound known for its unique structural properties This compound is part of the biphenyl family, which is characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps:
Acylation Reaction: The initial step involves the acylation of biphenyl with pentanoyl chloride in the presence of aluminum chloride to form 4-pentanoylbiphenyl.
Reduction: The 4-pentanoylbiphenyl is then reduced using hydrazine hydrate and potassium hydroxide to yield 4-pentylbiphenyl.
Bromination: Bromine is added to the biphenyl to introduce a bromine atom at the desired position.
Cyanation: The brominated biphenyl is then treated with copper(I) cyanide in dimethylformamide (DMF) to replace the bromine atom with a cyano group.
Esterification: Finally, the cyano-substituted biphenyl undergoes esterification with 4-hexylphenol to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano and carboxylate groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, leading to its diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal technology.
4-Cyano-4’-hexylbiphenyl: Similar structure but with a hexyl group instead of a pentyl group.
4-Cyano-4’-octylbiphenyl: Contains an octyl group, offering different physical properties.
Uniqueness
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate stands out due to its combination of cyano and carboxylate groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as in advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
87686-90-6 |
|---|---|
Formule moléculaire |
C31H35NO2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
(2-cyano-4-hexylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C31H35NO2/c1-3-5-7-9-11-25-14-21-30(29(22-25)23-32)34-31(33)28-19-17-27(18-20-28)26-15-12-24(13-16-26)10-8-6-4-2/h12-22H,3-11H2,1-2H3 |
Clé InChI |
XTBAJBJKBZKXSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)

![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)


![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)


![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

